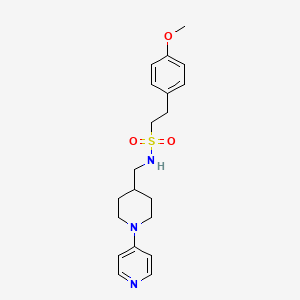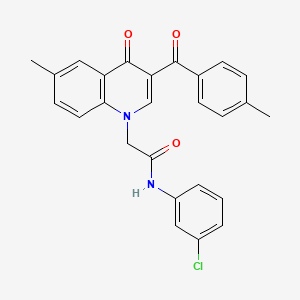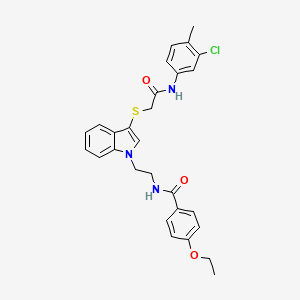
1-(3-Fluorosulfonyloxyphenyl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorosulfonyloxyphenyl)triazole is a compound that falls within the broader class of 1,2,3-triazole derivatives. These compounds are known for their diverse bioactivities, including antimicrobial, antiviral, and antitumor effects . The 1,2,3-triazole ring is also recognized for its ability to mimic various functional groups, making it a valuable scaffold in medicinal chemistry for the design of drug analogs .
Synthesis Analysis
The synthesis of fluorosulfonyl 1,2,3-triazoles, which are closely related to this compound, can be achieved through a regioselective metal-free preparation from organic azides and bromovinylsulfonyl fluoride . This method is general and can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles . Additionally, a metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides has been reported, which proceeds smoothly under controlled conditions to give high yields .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring, which is known to form dihedral angles with adjacent benzene rings, as observed in related compounds . The triazole ring's ability to engage in intermolecular hydrogen bonding plays a significant role in stabilizing the molecular structure .
Chemical Reactions Analysis
1,2,3-Triazole derivatives can undergo various chemical reactions, including Michael addition reactions under acidic conditions . The Fries rearrangement, a regioselective synthesis method, has also been applied to related triazole compounds under catalyst- and solvent-free conditions, demonstrating the versatility of triazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as this compound, can be studied using various analytical techniques, including elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry . These methods confirm the structure of the synthesized compounds and provide insights into their properties, such as the chemical shifts in the NMR spectrum and the mass of the pseudomolecular ions .
Relevant Case Studies
Case studies involving 1,2,3-triazole derivatives have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines . For instance, 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives have demonstrated promising antitumor properties, suggesting that similar compounds like this compound could also have potential as antitumor drugs . Additionally, the synthesis and anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole have highlighted the biological importance of sulfonyl-containing triazole derivatives in drug design .
Applications De Recherche Scientifique
Intermolecular Interactions and Crystal Engineering
Triazole derivatives, including fluoro and chloro derivatives, have been synthesized and characterized, revealing their potential in crystal engineering through various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions are crucial for the development of new materials with specific properties (Shukla et al., 2014).
Synthesis and Medicinal Chemistry
1,2,3-Triazole derivatives have been synthesized and identified as significant for their biological activities, including antimicrobial, antiviral, and antitumor effects. These compounds are used as bioisosteres for the design of new active molecules in drug discovery, highlighting the versatility of triazole rings in medicinal chemistry (Bonandi et al., 2017).
Supramolecular Chemistry
Research has extensively explored the supramolecular applications of 1,2,3-triazoles, leveraging their unique properties for applications in supramolecular and coordination chemistry. The nitrogen-rich triazole allows for complexation of anions through various bonding types, opening avenues for the development of sensors and catalysts (Schulze & Schubert, 2014).
Corrosion Inhibition
Triazole derivatives have shown promise as inhibitors for the corrosion of mild steel in acid media. Their efficiency as corrosion inhibitors has been evaluated, with findings supporting the relationship between the molecular structure of these compounds and their inhibition efficiency, demonstrating the practical applications of triazole derivatives in industrial settings (Li et al., 2007).
Fluorosulfonyl Triazoles in Organic Synthesis
The regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is a notable development. This method enables the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles, which are challenging to access by existing methods, underscoring the importance of fluorosulfonyl groups in enhancing the versatility of triazole chemistry (Thomas & Fokin, 2018).
Mécanisme D'action
Target of Action
1-(3-Fluorosulfonyloxyphenyl)triazole, also known as EN300-7554579, is a triazole compound. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with a variety of enzymes and receptors . The downstream effects of these interactions depend on the specific targets and the nature of the interactions.
Pharmacokinetics
The pharmacokinetics of triazoles have been studied extensively in other contexts . The impact of these properties on the bioavailability of this compound remains to be determined.
Result of Action
Triazole compounds are known to have various effects, including antifungal, antibacterial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
It is known that triazole compounds can be found in various environments, including surface waters . The specific environmental factors that influence the action of this compound remain to be determined.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXUWXCIQANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)
![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)
